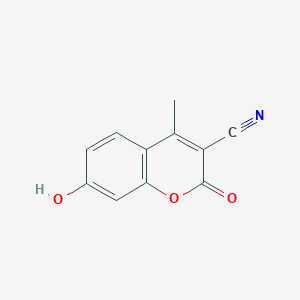

3-Cyano-7-hydroxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419830 | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-46-1 | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin via Pechmann Condensation

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin, a vital heterocyclic scaffold in medicinal chemistry and fluorescent probe development. The primary focus of this document is the Pechmann condensation, a classic and versatile method for coumarin synthesis. This guide delves into the mechanistic intricacies of the reaction, offers a comparative analysis of various catalytic systems, and provides detailed, field-proven experimental protocols. Furthermore, it explores alternative synthetic strategies, such as the Knoevenagel condensation, to offer a broader perspective for researchers, scientists, and drug development professionals. The content is structured to not only provide procedural steps but also to elucidate the underlying chemical principles that govern the synthesis, thereby empowering researchers to optimize and troubleshoot their experimental designs.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds characterized by a fused benzene and α-pyrone ring system.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor activities, have established them as privileged structures in drug discovery.[1][2] The specific derivative, this compound, is of particular interest due to the strategic placement of its functional groups. The hydroxyl group at the 7-position is a key determinant of its fluorescent properties, while the cyano group at the 3-position acts as a potent electron-withdrawing group and a versatile synthetic handle for further molecular elaboration.[3] This unique combination of features makes it a valuable building block for the synthesis of novel therapeutic agents and highly sensitive fluorescent probes for biochemical assays.[3]

The Pechmann condensation, discovered by Hans von Pechmann, remains a cornerstone for coumarin synthesis due to its operational simplicity and the use of readily available starting materials.[4][5] This reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4] This guide will provide a detailed exploration of this reaction for the synthesis of this compound.

The Pechmann Condensation: A Mechanistic Deep Dive

The synthesis of this compound via the Pechmann condensation involves the reaction of resorcinol with a cyano-activated β-ketoester, such as ethyl 2-cyano-3-oxobutanoate (or in a simpler approach, reacting resorcinol with ethyl cyanoacetate in the presence of a methylating agent, though the direct condensation is more common). The reaction is performed under acidic conditions.[5] The mechanism is a multi-step process that begins with the acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the resorcinol. The final step is a dehydration to form the stable coumarin ring system.[2][5]

The presence of the electron-donating hydroxyl groups on the resorcinol ring facilitates the electrophilic aromatic substitution, allowing the reaction to proceed under milder conditions compared to simple phenols.[4]

Figure 1: Generalized mechanism of the Pechmann condensation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a critical parameter in the Pechmann condensation, significantly influencing reaction rates, yields, and overall process efficiency. A wide range of catalysts have been explored, from traditional homogeneous acids to more environmentally benign heterogeneous and reusable catalysts.[2]

| Catalyst System | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |

| Homogeneous Catalysts | |||||

| Concentrated H₂SO₄ | Resorcinol, Ethyl acetoacetate | 18-22 hours | 5 - Room Temp | 80-88% | [4][6] |

| Polyphosphoric acid (PPA) | Resorcinol, Ethyl acetoacetate | 20-25 minutes | 75-80 | Not specified | [4] |

| Heterogeneous Catalysts | |||||

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 minutes | 110 | ~95% | [3][4] |

| Nano-crystalline sulfated-zirconia (Microwave) | Resorcinol, Ethyl acetoacetate | 15 minutes | 150 | 99% | [7] |

| Green Catalysts | |||||

| Diatomite-supported H₂SO₄/TFA | Resorcinol, Methyl acetoacetate | 3 hours | 90 | 92% | [4] |

Note: The data presented above is for the synthesis of the closely related 7-hydroxy-4-methylcoumarin. While directly comparable data for this compound is less prevalent in the literature, these findings provide a strong indication of the relative efficacy of different catalytic systems. The electron-withdrawing nature of the cyano group in the β-ketoester may necessitate slightly more forcing conditions or a more active catalyst to achieve comparable yields.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Classical Pechmann Condensation with Concentrated Sulfuric Acid

This protocol is adapted from the classical synthesis of 7-hydroxy-4-methylcoumarin and is a robust starting point for optimization.[6][8]

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl 2-cyano-3-oxobutanoate (1.1 eq)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a 100 mL conical flask, combine resorcinol (e.g., 5.5 g, 0.05 mol) and ethyl 2-cyano-3-oxobutanoate (e.g., 8.6 g, 0.055 mol).

-

Place the flask in an ice bath to cool.

-

Slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to the mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice (approx. 200 g).

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals and determine the final yield.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol utilizes a reusable solid acid catalyst, offering a more environmentally friendly approach with a simpler work-up.[3][9]

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl 2-cyano-3-oxobutanoate (1.1 eq)

-

Amberlyst-15

-

Methanol or Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 mmol), ethyl 2-cyano-3-oxobutanoate (1.1 mmol), and Amberlyst-15 (e.g., 0.2 g, 10 mol%).

-

Heat the reaction mixture in an oil bath at 110 °C with stirring for approximately 1.5 to 2.5 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate:n-hexane - 2:3).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add warm methanol or ethanol (e.g., 20 mL) to dissolve the product.

-

Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Alternative Synthetic Route: The Knoevenagel Condensation

An important alternative to the Pechmann condensation for the synthesis of 3-cyanocoumarins is the Knoevenagel condensation. This method involves the reaction of a 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone with an active methylene compound like malononitrile or ethyl cyanoacetate, typically in the presence of a basic catalyst such as piperidine.[10]

A particularly efficient one-pot synthesis of 3-cyano-4-methylcoumarins has been reported using iodine as a catalyst under microwave irradiation.[10] This approach offers the advantages of short reaction times and high yields, presenting a compelling "green" alternative to traditional methods.[10]

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are key analytical techniques and expected data for this compound.[11]

-

Appearance: Pale yellow to white solid.

-

Molecular Formula: C₁₁H₇NO₃[11]

-

Molecular Weight: 201.18 g/mol [11]

-

Melting Point: Approximately 275-280 °C.

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl group, aromatic protons, a singlet for the C5-H, and a broad singlet for the hydroxyl proton. The exact chemical shifts will be dependent on the solvent used.

-

¹³C NMR Spectroscopy: Characteristic peaks for the carbonyl carbon of the lactone, the cyano carbon, and the carbons of the aromatic ring and methyl group are expected.[11]

-

FTIR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretch of the lactone, a sharp peak for the C≡N stretch of the cyano group, and a broad O-H stretching band for the hydroxyl group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.[11]

Conclusion and Future Outlook

The Pechmann condensation remains a highly effective and versatile method for the synthesis of this compound. The choice of catalyst is paramount, with modern heterogeneous catalysts offering significant advantages in terms of environmental impact, reusability, and simplified purification procedures. This guide has provided both classical and contemporary protocols to empower researchers in selecting the most appropriate synthetic strategy for their specific needs. The continued development of green catalytic systems and one-pot procedures will undoubtedly further enhance the accessibility and utility of this important coumarin derivative in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527–531.

- JETIR. (2023). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR Research Journal, 10(10).

- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

-

SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved December 30, 2025, from [Link]

- Sathyabama Institute of Science and Technology. (n.d.).

-

ResearchGate. (2025). Synthesis of 3-Cyano-7-Hydroxycoumarin. Retrieved December 30, 2025, from [Link]

- Tyagi, B., Mishra, R., Sharma, M., & Jasra, R. V. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.

- Kobayashi, G., Matsuda, Y., Natsuki, R., & Tominaga, Y. (1973). [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 93(7), 836–840.

-

Wikipedia. (2023). Pechmann condensation. Retrieved December 30, 2025, from [Link]

- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(84), 44755-44760.

-

ResearchGate. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved December 30, 2025, from [Link]

-

Slideshare. (2015). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved December 30, 2025, from [Link]

-

ResearchGate. (2010). Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts. Retrieved December 30, 2025, from [Link]

Sources

- 1. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jetir.org [jetir.org]

- 7. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 3-Cyano-7-hydroxy-4-methylcoumarin

Introduction: The Significance of 3-Cyano-7-hydroxy-4-methylcoumarin in Modern Research

This compound (3-C-7-H-4-MC) is a prominent member of the coumarin family of fluorescent dyes, distinguished by its notable photophysical properties and versatile applications.[1] With a chemical formula of C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol , this molecule's unique structure, featuring an electron-withdrawing cyano group at the 3-position and an electron-donating hydroxyl group at the 7-position, gives rise to its intriguing spectroscopic behavior.[2][3] These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals.[1] Its applications span from being a fluorescent probe in biochemical and cellular studies to its use in the development of biosensors and in photodynamic therapy research.[1] This guide provides an in-depth exploration of the core photophysical properties of 3-C-7-H-4-MC, offering both theoretical understanding and practical experimental insights.

Core Photophysical Characteristics

The fluorescence of 3-C-7-H-4-MC is governed by a complex interplay of its molecular structure and its surrounding environment. The presence of the cyano group significantly influences its electronic distribution, enhancing its fluorescence emission.[2]

Absorption and Emission Spectra

This compound exhibits distinct absorption and emission spectra that are sensitive to its environment. At a neutral pH, the compound has an excitation maximum at approximately 408 nm and an emission maximum around 450 nm.[4][5] This significant separation between the excitation and emission wavelengths, known as the Stokes shift, is a desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity.

Influence of Solvent Polarity

The photophysical properties of 3-C-7-H-4-MC are markedly affected by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the molecule upon excitation. Studies have shown that as the solvent polarity increases, a bathochromic (red) shift is observed in the absorption and emission spectra. This indicates that the excited state is more polar than the ground state, leading to stronger interactions with polar solvent molecules. The large Stokes shift observed in polar solvents further suggests a significant redistribution of electron density in the excited state.

pH-Dependent Fluorescence: A Molecular Switch

The fluorescence of 3-C-7-H-4-MC is highly dependent on the pH of the solution, a property that makes it a valuable pH indicator.[2][6][7] The hydroxyl group at the 7-position can undergo deprotonation in basic conditions, forming a phenolate anion. This deprotonation leads to a significant change in the electronic structure of the molecule, resulting in a shift in the absorption and emission spectra.[2] The fluorescence of the anionic form is typically more intense and red-shifted compared to the neutral form.[8] This pH-sensitive fluorescence allows for the ratiometric sensing of pH, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH of the environment.

Quantitative Photophysical Parameters

A comprehensive understanding of a fluorophore requires the quantification of its key photophysical parameters. For 3-C-7-H-4-MC, the most critical parameters are the fluorescence quantum yield and the fluorescence lifetime.

| Photophysical Parameter | Description | Typical Values and Conditions |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. | Varies significantly with solvent and pH. Can be determined relative to a standard like quinine sulfate.[9] |

| Fluorescence Lifetime (τf) | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range, measurable by time-resolved fluorescence spectroscopy. |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Can be determined using the Beer-Lambert law. |

| Stokes Shift | The difference in wavelength between the maximum of the absorption and emission spectra. | Large shifts are observed, particularly in polar solvents. |

Experimental Methodologies: A Practical Guide

Accurate determination of the photophysical properties of 3-C-7-H-4-MC relies on precise experimental techniques. This section provides detailed protocols for key measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield is widely used due to its simplicity and reliability.[10] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[10]

Principle: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and reference, respectively.[10]

Experimental Workflow:

Caption: Workflow for Relative Quantum Yield Measurement.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of both 3-C-7-H-4-MC and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the reference.

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample and the reference.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference series.

-

Determine the gradients (slopes) of these plots.

-

Calculate the quantum yield of 3-C-7-H-4-MC using the gradient method to enhance accuracy.[10]

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime is a crucial parameter that provides insights into the excited-state dynamics of a fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][11]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first fluorescence photon is measured. By repeating this process many times, a histogram of the photon arrival times is built, which represents the fluorescence decay profile.

Experimental Setup:

Caption: Schematic of a TCSPC setup.

Step-by-Step Protocol:

-

Instrument Setup:

-

A pulsed laser diode or a mode-locked laser is used as the excitation source.[12][13]

-

The fluorescence emission is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired emission wavelength.[13]

-

A high-speed photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD) is used as the detector.[14]

-

-

Data Acquisition:

-

The sample solution is placed in a cuvette in the sample holder.

-

The instrument response function (IRF) is measured by replacing the sample with a scattering solution (e.g., a dilute solution of Ludox).[9]

-

The fluorescence decay of the 3-C-7-H-4-MC solution is then recorded.

-

-

Data Analysis:

-

The measured fluorescence decay is deconvoluted with the IRF to obtain the true fluorescence decay profile.

-

The decay data is fitted to one or more exponential functions to determine the fluorescence lifetime(s).

-

Applications in Research and Development

The unique photophysical properties of 3-C-7-H-4-MC have led to its widespread use in various scientific fields:

-

Fluorescent Probes and Labels: Its sensitivity to the local environment makes it an excellent probe for studying protein-ligand interactions, membrane fluidity, and other biological processes.[1]

-

Enzyme Assays: Derivatives of 3-C-7-H-4-MC are used as fluorogenic substrates for various enzymes.[4] Enzymatic cleavage of a non-fluorescent derivative releases the highly fluorescent 3-C-7-H-4-MC, providing a sensitive method for measuring enzyme activity.[4]

-

pH Sensing: Its pH-dependent fluorescence allows for the development of fluorescent sensors for measuring intracellular pH and monitoring pH changes in real-time.[6][7]

-

Drug Development: The fluorescence properties of coumarin derivatives are utilized in high-throughput screening assays to identify potential drug candidates.

Conclusion and Future Outlook

This compound stands out as a versatile and powerful fluorescent tool for scientific research. Its sensitivity to environmental factors, coupled with its favorable photophysical parameters, ensures its continued relevance in diverse fields. Future research will likely focus on the development of novel 3-C-7-H-4-MC derivatives with tailored properties, such as longer emission wavelengths for deep-tissue imaging and enhanced photostability for long-term tracking studies. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is paramount for harnessing its full potential in advancing scientific discovery.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Cyano-7-hydroxycoumarin *CAS 19088-73-4* | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Cyano-7-hydroxy-4-methylcoumarin: A Versatile Fluorophore for Research and Drug Discovery

In the landscape of modern chemical biology and drug development, the coumarin scaffold stands out for its remarkable versatility. Among its numerous derivatives, 3-Cyano-7-hydroxy-4-methylcoumarin has emerged as a compound of significant interest. Its unique combination of robust fluorescence, environmental sensitivity, and biological activity makes it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications in cellular imaging, enzyme inhibition, and cancer research.

Core Compound Identification and Properties

CAS Number: 2829-46-1

Synonyms and IUPAC Nomenclature:

-

7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile[1]

-

IUPAC Name: 7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile[1]

Physicochemical Characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₃ | [1] |

| Molecular Weight | 201.18 g/mol | [1] |

| Melting Point | 300-304 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and DMF |

Spectral Properties:

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation reaction. This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, ethyl cyanoacetate. The presence of a basic catalyst facilitates the condensation and subsequent cyclization to form the coumarin ring.

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

-

2,4-Dihydroxy-3-methylbenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol/water mixture (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dihydroxy-3-methylbenzaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to acidify the mixture, which will cause the product to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining salts and impurities.

-

Purification by Recrystallization: The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a highly pure crystalline product.[3]

Diagram of Synthesis Workflow:

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound give rise to its diverse applications in various scientific disciplines.

Fluorescent Probe for Cellular Imaging and Sensing

The intrinsic fluorescence of this compound makes it a powerful tool for visualizing cellular structures and processes. Its emission in the blue region of the spectrum allows for multiplexing with other fluorophores.

Protocol for Staining Cells for Fluorescence Microscopy:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture them to the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Staining: Dilute the stock solution in a serum-free medium to the desired working concentration (typically 1-10 µM). Remove the culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with a DAPI filter set (or similar filters for blue fluorescence).

Enzyme Inhibition: A Focus on Carbonic Anhydrases

Recent studies have highlighted the potential of this compound as an inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer.[4] This compound has shown isoform-selective inhibition of several human CAs, with submicromolar activity against isoforms such as hCA VA, VB, VI, VII, IX, XII, and XIV.[4][5] The inhibitory action is attributed to the coumarin scaffold, which can interact with the active site of the enzyme.

Diagram of Carbonic Anhydrase Inhibition:

Caption: Mechanism of carbonic anhydrase IX inhibition by this compound.

Anticancer Research and Modulation of Apoptotic Pathways

Coumarin derivatives have long been investigated for their anticancer properties. While research on the specific effects of this compound is ongoing, studies on related coumarins have shown that they can induce apoptosis in cancer cells through the modulation of key signaling pathways.[6] These pathways often involve the regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases. The ability of coumarins to influence these pathways makes them promising candidates for the development of novel anticancer agents. The modulation of cell death pathways is a key strategy in cancer therapy.[7][8][9][10]

Diagram of Apoptosis Modulation:

Caption: General mechanism of apoptosis induction by coumarin derivatives.

Conclusion and Future Perspectives

This compound is a multifaceted molecule with significant potential in both fundamental research and applied sciences. Its straightforward synthesis, favorable photophysical properties, and intriguing biological activities make it a valuable asset for researchers. Future investigations will likely focus on the development of novel fluorescent probes with enhanced properties based on this scaffold, as well as a more in-depth exploration of its therapeutic potential, particularly in the context of cancer and other diseases involving carbonic anhydrase dysregulation. As our understanding of the intricate cellular processes deepens, so too will the applications of this versatile coumarin derivative.

References

-

Bonneau, A., Maresca, A., & Supuran, C. T. (2013). Metronidazole-coumarin conjugates and 3-cyano-7-hydroxy-coumarin act as isoform-selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 397–401. [Link]

-

Angeli, A., et al. (2015). 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without showing diuretic effects. Bioorganic & Medicinal Chemistry, 23(15), 4547-4552. [Link]

-

ResearchGate. (2022). Synthesis of 3-Cyano-7-Hydroxycoumarin. [Link]

-

Goel, V. (2012). Eco-friendly synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Der Pharma Chemica, 4(6), 2393-2395. [Link]

-

Zhang, J., et al. (2014). Modulation of apoptosis-related cell signalling pathways by curcumin as a strategy to inhibit tumor progression. Journal of Cellular and Molecular Medicine, 18(7), 1239-1249. [Link]

-

Fisher, D. E. (1999). Modulation of apoptosis signaling pathways and cell cycle regulation. Hematology. American Society of Hematology. Education Program, 290-297. [Link]

-

Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Malan, S. F., et al. (2015). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 20(8), 14561–14582. [Link]

-

Singh, R., Gulati, S., & Sangwan, S. (2020). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in presence of sulfonated sawdust (SD-SO3H) as solid acid catalyst. ResearchGate. [Link]

-

Khan, K. M., et al. (2017). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Fernandes, J., et al. (2022). Modulation of Cell Death Pathways for Cellular Protection and Anti-Tumoral Activity: The Role of Thymus spp. Extracts and Their Bioactive Molecules. International Journal of Molecular Sciences, 23(19), 11395. [Link]

-

Kim, H. J., et al. (2010). 7,8‐Dihydroxy‐4‐methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS‐independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling. Journal of Cellular Biochemistry, 110(5), 1196-1205. [Link]

-

Bardhan, R. (2018). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. [Link]

-

Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22(12), 5895–5905. [Link]

- Google Patents. (2010). Preparation method of 7-hydroxy-4-methylcoumarin.

-

Slideshare. (2017). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]

-

Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-6. [Link]

-

Kobayashi, G., et al. (1973). [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 93(7), 836–840. [Link]

-

Roy, M., & Roy, S. (2018). The Modulation of Apoptotic Pathways by Gammaherpesviruses. Frontiers in Cellular and Infection Microbiology, 8, 12. [Link]

-

RG Chemistry. (2022, November 30). Synthesis of 7-Hydroxy-4-Methylcoumarin from Resorcinol | Recrystallization [Video]. YouTube. [Link]

-

Al-Omair, M. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

Sources

- 1. This compound | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. flore.unifi.it [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of apoptosis-related cell signalling pathways by curcumin as a strategy to inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

A Technical Guide to the Photophysical Characterization of 3-Cyano-7-hydroxy-4-methylcoumarin: Quantum Yield and Fluorescence Lifetime

Abstract

This technical guide provides a comprehensive overview of the critical photophysical parameters of 3-Cyano-7-hydroxy-4-methylcoumarin, specifically its fluorescence quantum yield and lifetime. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these properties. We will explore the profound influence of the molecular environment, such as solvent polarity and pH, on the fluorescence behavior of this versatile fluorophore. While specific quantitative data for the quantum yield and fluorescence lifetime of this compound are not extensively documented in publicly available literature, this guide furnishes the necessary protocols and theoretical framework to empower researchers to determine these values experimentally.

Introduction: The Significance of this compound

Coumarin derivatives are a prominent class of fluorescent compounds with wide-ranging applications in biomedical research and materials science.[1] Their utility stems from their strong fluorescence, high sensitivity to the local environment, and tunable photophysical properties.[2] this compound, a member of this family, possesses a chemical structure that makes it a valuable fluorescent probe. The presence of the electron-withdrawing cyano group at the 3-position and the hydroxy group at the 7-position significantly influences its electronic distribution and, consequently, its absorption and emission characteristics.[3] Understanding the quantum yield and fluorescence lifetime of this molecule is paramount for its effective application as a fluorescent label, a sensor for microenvironments, or a component in fluorescence-based assays.[4]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Fluorescence Quantum Yield: A Measure of Emission Efficiency

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4] A high quantum yield is often a desirable characteristic for fluorescent probes, as it translates to brighter emission and greater sensitivity in analytical applications.

Factors Influencing Quantum Yield

The quantum yield of this compound is not an intrinsic constant but is highly susceptible to its molecular environment. Key influencing factors include:

-

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, thereby affecting the rates of radiative and non-radiative decay pathways.[5] Generally, an increase in solvent polarity leads to a shift in the emission spectrum, and for many coumarins, this is accompanied by a change in quantum yield.[6]

-

pH: The 7-hydroxy group of the coumarin can exist in a neutral (protonated) or anionic (deprotonated) form, depending on the pH of the solution. These two species exhibit distinct absorption and fluorescence properties, including different quantum yields.[7] The fluorescence of 7-hydroxycoumarins is often pH-dependent, a property that can be exploited for pH sensing applications.[8]

-

Temperature: Temperature can influence the rates of non-radiative decay processes. An increase in temperature often leads to a decrease in fluorescence quantum yield due to increased vibrational relaxation and other quenching mechanisms.[9]

Experimental Determination of Quantum Yield: The Relative Method

The most common and practical approach for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4]

Protocol for Relative Quantum Yield Measurement

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the blue-green region.[9]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Data Analysis (Gradient Method):

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of these plots gives the gradient (Grad).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:[4]

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

-

Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining relative fluorescence quantum yield.

Fluorescence Lifetime: The Timescale of Excitation

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence.[10] It is an intrinsic property of a fluorophore but, like the quantum yield, can be modulated by its environment. Fluorescence lifetime measurements provide valuable insights into dynamic processes such as quenching, energy transfer, and molecular interactions.

Principles of Time-Resolved Fluorescence Spectroscopy (TRFS)

Time-resolved fluorescence spectroscopy (TRFS) is the technique used to measure fluorescence lifetimes. The most common method is Time-Correlated Single Photon Counting (TCSPC).[10] In TCSPC, the sample is excited by a high-repetition-rate pulsed light source, and the time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

Experimental Determination of Fluorescence Lifetime

Protocol for TCSPC Measurement

-

Instrument Setup: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.[1]

-

Solution Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength to prevent inner filter effects.[10]

-

Instrument Response Function (IRF): Measure the instrument response function by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

Fluorescence Decay Measurement: Acquire the fluorescence decay curve of the sample.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using specialized software to extract the true fluorescence lifetime(s). The decay is often fitted to a single or multi-exponential function.

TCSPC Experimental Workflow

Caption: pH-dependent equilibrium of this compound.

Conclusion

References

- BenchChem. (2025). Application Note: Time-Resolved Fluorescence Spectroscopy of Coumarin 106. BenchChem.

- Gryczynski, I., et al. (2009). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PMC - NIH.

- Kabarak University. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of this compound: Determination of the dipole moments. Kabarak University Journal.

- BenchChem. (2025). Application Note and Protocol: Measuring the Fluorescence Quantum Yield of Coumarin Compounds. BenchChem.

- Request PDF. (n.d.). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles.

- ACS Omega. (2023).

- Kabarak Journal of Research & Innovation. (2019). Effects of solvent polarity on the absorption and fluorescence spectra of this compound: Determination of the dipole moments.

- ResearchGate. (n.d.). Time-resolved fluorescence of coumarin 153 in methanol.

- PMC - NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.

- DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.

- PMC - NIH. (n.d.). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PMC - NIH.

- Scribd. (n.d.). CHM 423 Quantum Yield.

- PubMed. (1988). A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin. PubMed.

- PubMed. (2014). Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions. PubMed.

- ACS Publications. (n.d.). Fluorescence of substituted 7-hydroxycoumarins. Analytical Chemistry.

- Request PDF. (n.d.).

- PubMed. (2022).

- ACS Publications. (n.d.).

- ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.

Sources

- 1. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Cyano-7-hydroxycoumarin | C10H5NO3 | CID 5393173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological activity of 3-Cyano-7-hydroxy-4-methylcoumarin derivatives

An In-depth Technical Guide to the Biological Activity of 3-Cyano-7-hydroxy-4-methylcoumarin Derivatives

Foreword: The Enduring Potential of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing heterocycles, are ubiquitous in the plant kingdom and have long been a cornerstone of medicinal chemistry.[1][2] Their unique structural framework allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties.[1][2] The synthetic versatility of the coumarin nucleus further allows for the creation of derivatives with enhanced potency and target specificity. This guide focuses on a particularly compelling subset: derivatives of this compound. The strategic placement of the cyano, hydroxyl, and methyl groups on the coumarin core creates a molecule with unique electronic and steric properties, serving as both a powerful biological agent and a versatile platform for further chemical modification.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these promising compounds.

The Core Moiety: Synthesis and Structural Significance

The parent compound, this compound, is a synthetic coumarin derivative characterized by a cyano group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position.[3] Its molecular formula is C₁₁H₇NO₃.[4][5]

The synthesis of the 7-hydroxy-4-methylcoumarin scaffold is often achieved via the Pechmann condensation reaction, a classic method involving the reaction of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.[6] The introduction of the cyano group at the C3 position can be accomplished through various synthetic strategies, such as the Knoevenagel condensation of 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides.[7]

The functional groups are not merely decorative; they are critical to the molecule's activity:

-

7-Hydroxy Group: This phenolic group is a key contributor to the antioxidant properties of the molecule and serves as a crucial hydrogen bond donor/acceptor for interactions with enzyme active sites.

-

3-Cyano Group: As a potent electron-withdrawing group, the cyano moiety significantly influences the electronic distribution of the coumarin ring system, enhancing its electrophilicity and potential for Michael addition reactions.[3]

-

4-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, impacting its binding affinity and cellular uptake.

Spectrum of Biological Activities

Derivatives of this compound exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development.

Anticancer Activity

Coumarin derivatives are a highly promising pharmacophore for the development of novel anticancer drugs.[8] Their mechanism of action is often multifactorial, targeting various hallmarks of cancer.

-

Induction of Apoptosis: Many coumarin hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, such as up-regulating pro-apoptotic proteins (e.g., Bax, Bad) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[9][10] This cascade leads to the activation of caspases (caspase-3 and caspase-9), the executioner enzymes of apoptosis.[9][10]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[9]

-

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Coumarin derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[11]

-

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12]

A study on 4-methylcoumarin derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[13] Notably, 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were identified as the most effective subgroup.[13]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Coumarin derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

The proposed mechanism of antibacterial action often involves the disruption of the bacterial cell membrane.[15][16] Studies have shown that these compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7][17] For instance, certain 7-hydroxycoumarin derivatives showed enhanced in vitro antibacterial activity against E. coli, S. aureus, and P. aeruginosa.[7] The minimum inhibitory concentration (MIC) for some derivatives, particularly those with trifluoromethyl (CF₃) and hydroxyl (OH) substituents, has been measured in the low millimolar range, highlighting their enhanced antibacterial efficacy.[16]

In addition to antibacterial effects, potent antifungal activity has been observed against pathogenic fungi like Candida albicans and Aspergillus niger.[7]

Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Coumarins, particularly those with phenolic hydroxyl groups like 7-hydroxycoumarin, are known to possess antioxidant properties.[2][18]

The 7-hydroxy group is a key pharmacophore for this activity, as it can donate a hydrogen atom to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing them.[18][19] Studies have demonstrated that derivatives of 7-hydroxy-4-methylcoumarin can effectively scavenge free radicals and inhibit lipid peroxidation.[18][20] Interestingly, the introduction of thiosemicarbazide moieties to the 7-hydroxy-4-methylcoumarin scaffold has been shown to enhance scavenging activity against DPPH and galvinoxyl radicals, with some derivatives showing activity comparable to or better than ascorbic acid.[19]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. This compound derivatives have been identified as inhibitors of several key enzymes.

-

Carbonic Anhydrase (CA) Inhibition: These enzymes are involved in numerous physiological processes. 3-cyano-7-hydroxy-coumarin has been shown to act as an isoform-selective carbonic anhydrase inhibitor.[12] This is particularly relevant in oncology, as noted above, and for conditions like glaucoma.

-

α-Amylase Inhibition: Pancreatic α-amylase is a key enzyme in carbohydrate digestion. Its inhibition can help regulate post-prandial blood sugar levels, making it a target for managing type 2 diabetes. This compound has been identified as an inhibitor of this enzyme.[3]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. Certain coumarin derivatives have shown potent tyrosinase inhibitory activity, far exceeding that of the standard inhibitor, kojic acid.[21]

Quantitative Data Summary

The biological efficacy of various coumarin derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and cytotoxicity, or the minimum inhibitory concentration (MIC) for antimicrobial activity.

| Compound Class | Target | Activity Metric | Value | Reference |

| 7,8-DHMC with C3 n-decyl chain | LS180 Cancer Cells | IC₅₀ | 25.2 µM | [13] |

| 7,8-DHMC with C3 n-decyl chain | MCF-7 Cancer Cells | IC₅₀ | 25.1 µM | [13] |

| 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | Xanthine Oxidase | IC₅₀ | 2.13 µM | [21] |

| Heteroarylcoumarin (Compound 4) | Mushroom Tyrosinase | IC₅₀ | 0.15 µM | [21] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | MIC | 1.5 mM | [16] |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | MIC | 1.7 mM | [16] |

| Coumarin-3-carboxylic acid | Acidovorax citrulli | EC₅₀ | 26.64 µg/mL | [14] |

DHMC: Dihydroxy-4-methylcoumarin

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are standardized protocols for assessing the key biological activities discussed.

MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation: Prepare a stock solution of the coumarin derivative in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the coumarin derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and highly promising class of bioactive compounds. The strategic combination of a reactive cyano group, a radical-scavenging hydroxyl group, and a modulating methyl group on the privileged coumarin scaffold gives rise to a wide array of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.

The compelling in vitro data strongly support the continued investigation of these derivatives. Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).

-

In Vivo Studies: Validating the observed in vitro activities in relevant animal models of cancer, infection, and inflammatory diseases.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to fully understand the structure-activity relationships.

-

Hybrid Molecules: The concept of molecular hybridization, combining the coumarin scaffold with other known pharmacophores, has already shown promise and should be explored further to develop multi-target agents.[8]

References

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023-10-20). RSC Publishing.

- This compound | 2829-46-1. Smolecule.

- Current Developments of Coumarin Compounds in Medicinal Chemistry. (2013-06-01). Ingenta Connect.

- Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin. Yakugaku Zasshi.

- Synthesis of 3‐cyano‐7‐hydroxycoumarin (6).

- Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology.

- Coumarin and Its Derivatives—Editorial. (2021-10-19). PMC - NIH.

- Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. (2021-08-23). PMC - PubMed Central.

- Synthesis of 3-Cyano-7-Hydroxycoumarin.

- Mechanism of coumarin‐based drugs for their anticoagulation effect.

- The Unusually Strong Effect of a 4-Cyano Group upon Electronic Spectra and Dissociation Constants of 3-Substituted 7-Hydroxycoumarin.

- 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without. (2015-02-12). FLORE.

- Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction.

- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC - NIH.

- A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice. (2009-07-01). PubMed.

- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.

- Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers.

- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers.

- Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin deriv

- This compound | CAS 2829-46-1. Santa Cruz Biotechnology.

- Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin deriv

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. Oriental Journal of Chemistry.

- This compound 97 2829-46-1. Sigma-Aldrich.

- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Deriv

- This compound. PubChem.

- Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. PMC - NIH.

- 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. (2013-10-25). PubMed.

- Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021-05-19). MDPI.

- 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. University of Miami.

- The Chemistry and Utility of 3-Cyano-7-hydroxycoumarin in Research. (2025-10-12). Selfchem.

- 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties. (2013-08-15). PubMed.

- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted

Sources

- 1. Current Developments of Coumarin Compounds in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2829-46-1 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 15. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 16. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Cyano-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction to 3-Cyano-7-hydroxy-4-methylcoumarin (HMC)

This compound, also known by its IUPAC name 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile, is a derivative of the coumarin family of compounds.[1] Its unique structure, featuring a cyano group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position, imparts distinct fluorescence properties and biological activities.[1] These characteristics make HMC a valuable tool in various scientific disciplines, including as a fluorescent probe and a potential candidate in drug discovery.[1] Understanding its solubility is a critical first step in harnessing its full potential in these applications.

Physicochemical Properties of HMC

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. Key properties of HMC are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₇NO₃ | [1][2][3][4][5] |

| Molecular Weight | 201.18 g/mol | [1][2][3][4][5] |

| Melting Point | 300-304 °C | [2][4] |

| Appearance | Pale yellow solid | [1] |

| CAS Number | 2829-46-1 | [1][2][3][4][5] |

Solubility Profile of HMC: A Qualitative Overview

Direct quantitative solubility data for HMC in common laboratory solvents remains elusive in publicly accessible scientific literature. However, based on the general solubility characteristics of coumarin derivatives and available information on related compounds, we can infer a qualitative solubility profile.

Coumarins as a class are generally characterized by poor solubility in water and better solubility in organic solvents.[6] The polarity of the solvent has been shown to significantly affect the absorption and fluorescence spectra of HMC, which is indicative of its interaction with the solvent and provides clues about its solubility.[1] For instance, HMC shows no detectable absorption in the non-polar solvent n-hexane, suggesting very poor solubility.

For a structurally similar compound, 4-hydroxycoumarin , the solubility is approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide . It is sparingly soluble in aqueous buffers. While this provides a useful reference point, it is crucial to recognize that the presence of the cyano group in HMC will influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to 4-hydroxycoumarin.

The related compound, 7-hydroxy-4-methylcoumarin , is noted to be more soluble in organic solvents like ethanol and methanol compared to water.[6] The nitrated derivatives of 7-hydroxy-4-methylcoumarin have shown differences in solubility in ethanol, highlighting how substitutions on the coumarin ring can impact solubility.[7]

-

Low solubility in non-polar solvents.

-

Moderate to good solubility in polar aprotic solvents like DMSO and polar protic solvents like ethanol and methanol.

-

Poor solubility in aqueous solutions.

Experimental Determination of HMC Solubility: A Validated Protocol

Given the absence of readily available quantitative data, the following section provides a detailed, self-validating protocol for determining the solubility of HMC in various solvents. This protocol is based on the widely accepted shake-flask method , followed by concentration analysis using UV-Vis spectrophotometry .

Principle of the Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. The method involves creating a saturated solution of the compound by agitating an excess amount of the solid in the solvent for a prolonged period to ensure equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, in this case, UV-Vis spectrophotometry.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of HMC.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (HMC) powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of HMC powder to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the equilibration period.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle for a few hours in a temperature-controlled environment.

-

Carefully collect an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

-

-

Concentration Determination by UV-Vis Spectrophotometry:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of HMC of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for HMC in that solvent.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Dilute the clear supernatant from the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility of HMC in that solvent.

-

-

Factors Influencing the Solubility of HMC

Several factors can influence the solubility of HMC, and it is crucial for researchers to consider these in their experimental design and data interpretation.

-

Solvent Polarity: As a moderately polar molecule, HMC's solubility is expected to be highest in solvents with similar polarity, following the "like dissolves like" principle.

-

Temperature: The solubility of most solid compounds, including HMC, generally increases with temperature. This is because the dissolution process is often endothermic.

-

pH: The hydroxyl group on the HMC molecule can be deprotonated under alkaline conditions, forming a phenolate salt. This ionization will significantly increase its solubility in aqueous solutions. Conversely, in acidic conditions, the molecule will remain in its neutral form, exhibiting lower aqueous solubility.[6]

-